- Understanding the Structure-Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers, Journal of the American Chemical Society, 2022, 144(2), 928-934

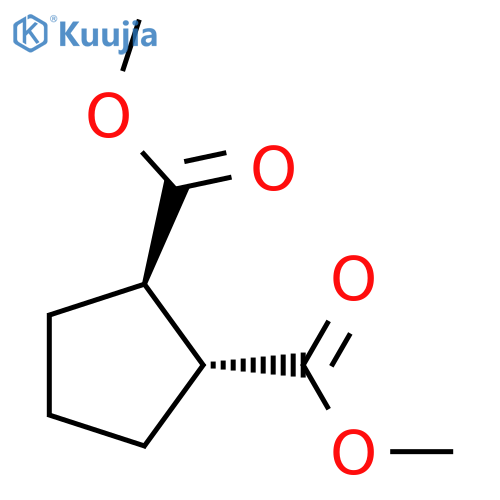

Cas no 941-75-3 (1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-)

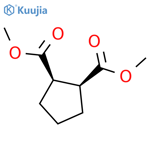

941-75-3 structure

Produktname:1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-

CAS-Nr.:941-75-3

MF:C9H14O4

MW:186.205063343048

MDL:MFCD29920659

CID:4343172

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-

- (1R,2R)-DIMETHYL CYCLOPENTANE-1,2-DICARBOXYLATE

- 1,2-Cyclopentanedicarboxylic acid, 1,2-dimethyl ester, (1R,2R)-rel-

- 1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- (8CI, 9CI)

- rel-1,2-Dimethyl (1R,2R)-1,2-cyclopentanedicarboxylate (ACI)

- trans-Dimethyl 1,2-cyclopentanedicarboxylate

-

- MDL: MFCD29920659

- Inchi: 1S/C9H14O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

- InChI-Schlüssel: XFLSEYYPOYRKKC-RNFRBKRXSA-N

- Lächelt: C([C@@H]1CCC[C@H]1C(=O)OC)(=O)OC

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| AstaTech | F50024-0.25/G |

(1R,2R)-DIMETHYL CYCLOPENTANE-1,2-DICARBOXYLATE |

941-75-3 | 95% | 0.25g |

$465 | 2023-09-18 | |

| AstaTech | F50024-1/G |

(1R,2R)-DIMETHYL CYCLOPENTANE-1,2-DICARBOXYLATE |

941-75-3 | 95% | 1g |

$1162 | 2023-09-18 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12111-5g |

(1R,2R)-dimethyl cyclopentane-1,2-dicarboxylate |

941-75-3 | 95 | 5g |

$2440 | 2022-11-29 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12111-5g |

(1R,2R)-dimethyl cyclopentane-1,2-dicarboxylate |

941-75-3 | 95% | 5g |

$2440 | 2023-09-07 |

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → reflux; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Enzymes and catalysts. I. Pig liver esterase-catalyzed hydrolysis of heterocyclic diesters, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2266-71

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Methanol , 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Toluene

Referenz

- Preparation of small-ring carbocycles via intramolecular oxidative coupling of bisenolates derived from α, ω-diesters, Journal of Organic Chemistry, 1987, 52(15), 3462-4

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Preparation of prostaglandin analogs as LTB4 antagonists, Germany, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Dicarboalkoxylation of olefins and acetylenes, Journal of the American Chemical Society, 1972, 94(8), 2712-16

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- A cyclopentane, cyclopentene and cyclopentanone annulation methodology, Synthetic Communications, 1984, 14(3), 227-38

Herstellungsverfahren 9

Herstellungsverfahren 10

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Oxazole and imidazole derivatives as prostaglandin analogs and thromboxane receptor antagonists, European Patent Organization, , ,

Herstellungsverfahren 12

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Raw materials

- 1,3-Diiodopropane

- Heptanedioic acid,2,6-dibromo-, 1,7-dimethyl ester

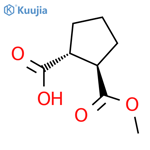

- trans-2-Carbomethoxycyclopentane-1-carboxylic acid, 97%

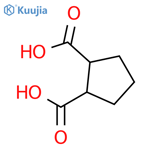

- trans-1,2-Cyclopentanedicarboxylic Acid

- (1R,2S)-1,2-Cyclopentanedicarboxylic acid dimethyl ester

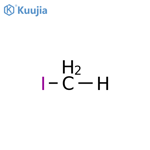

- Methane-t, iodo- (6CI,9CI)

- Dimethyl fumarate

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Preparation Products

1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans- Verwandte Literatur

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

4. Book reviews

941-75-3 (1,2-Cyclopentanedicarboxylic acid, dimethyl ester, trans-) Verwandte Produkte

- 2229683-44-5(3-(5-bromo-2,3-dimethoxyphenyl)prop-2-enal)

- 1361649-80-0(6-(2,3,4-Trichlorophenyl)-2,3,5-trifluoropyridine)

- 1261584-34-2(3-Chloro-3'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone)

- 2228340-37-0(2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine)

- 883526-96-3(2-Bromo-N-(thiophen-2-ylmethyl)acetamide)

- 877633-96-0(N-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N'-2-(2-methoxyphenyl)ethylethanediamide)

- 1823039-58-2(Propanoic acid, 2-(3-amino-4-fluorophenoxy)-, methyl ester)

- 2137764-90-8(3-(Chloromethyl)-5-(2,6-dichlorophenyl)pyridine)

- 923138-66-3(4-(4-sulfamoylphenyl)carbamoylpyridin-1-ium-1-olate)

- 1805016-23-2(3-Methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-sulfonyl chloride)

Empfohlene Lieferanten

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge